molecular formula C13H6F5NO B1453155 4-Methyl-3-(pentafluorobenzoyl)pyridine CAS No. 1187167-98-1

4-Methyl-3-(pentafluorobenzoyl)pyridine

Cat. No.: B1453155
CAS No.: 1187167-98-1
M. Wt: 287.18 g/mol
InChI Key: UWOLUKAINNTPKK-UHFFFAOYSA-N
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Description

4-Methyl-3-(pentafluorobenzoyl)pyridine is a specialized pyridine derivative designed for medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a pentafluorobenzoyl group and a methyl-substituted pyridine ring. This combination makes it a valuable scaffold for developing novel bioactive molecules, particularly in the search for new anti-inflammatory agents. Pyridine derivatives are renowned for their versatility in drug design, often serving as core structures in compounds with a wide array of biological activities . The pentafluorophenyl group is a common motif in medicinal chemistry that can enhance a compound's metabolic stability and binding affinity. This compound is primarily intended as a key synthetic intermediate for researchers building more complex heterocyclic systems. Its structure is analogous to benzoylpyridine precursors used in the synthesis of indolizine derivatives, which have demonstrated significant potential as selective cyclooxygenase-2 (COX-2) inhibitors . COX-2 is a well-validated target for anti-inflammatory drugs, and developing selective inhibitors for it is a major focus in creating safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects . Furthermore, pyridine-based compounds are frequently explored for their antimicrobial and anticancer properties, and they often exhibit favorable drug-like characteristics, including good permeability and metabolic stability . Researchers can utilize this reagent to create novel compounds for screening against various disease targets. For Research Use Only. This product is not intended for the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals.

Properties

IUPAC Name

(4-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-19-4-6(5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOLUKAINNTPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(pentafluorobenzoyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the target molecule, resulting in altered activity. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can result in toxic effects, including liver and kidney damage, as well as alterations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, this compound may influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Biological Activity

4-Methyl-3-(pentafluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a pentafluorobenzoyl group, influences its interactions with biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F5N, and its structure can be visualized as follows:

Structure C6H4(CF5)C5H4N\text{Structure }\quad \text{C}_6\text{H}_4(\text{CF}_5)\text{C}_5\text{H}_4\text{N}

This compound exhibits distinct physicochemical properties due to the electronegative fluorine atoms, which enhance its lipophilicity and alter its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and inflammation.
  • Cell Signaling Modulation : It influences various signaling pathways, potentially affecting cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The compound has been tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells, showing promising results in inhibiting cell growth.

Cell LineIC50 Value (µM)
HeLa15.2
A54912.5
MDA-MB-23118.7

These values suggest that the compound may serve as a potential lead for developing anticancer agents.

Anti-inflammatory Activity

In addition to its antiproliferative effects, this compound has demonstrated anti-inflammatory properties. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI highlighted the compound's efficacy against various cancer cell lines, emphasizing its role in inhibiting cell cycle progression and inducing apoptosis through mitochondrial pathways .
  • Enzyme Interaction Studies : Another investigation focused on the compound's interaction with dipeptidyl peptidase IV (DPP-IV), revealing that it effectively inhibits this enzyme, which plays a critical role in glucose metabolism.
  • Pharmacokinetics : The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, although further studies are needed to fully elucidate its metabolism and excretion pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Fluorine Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
4-Methyl-3-(pentafluorobenzoyl)pyridine C₆F₅ C₁₃H₈F₅NO 289.21 (calc.) High thermal/chemical stability
4-Methyl-3-(3,4,5-trifluorobenzoyl)pyridine 3 F atoms C₁₃H₈F₃NO 251.21 Lower lipophilicity
Ethyl pentafluorobenzoylacetate C₆F₅ C₁₁H₇F₅O₃ 282.17 54% enolic character

Research Findings and Implications

  • Electron-Withdrawing Effects : The C₆F₅ group in this compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols. This property is exploited in drug conjugation and polymer grafting .
  • Material Science : The compound’s fluorinated structure may contribute to hydrophobic coatings, as seen in surface-grafted PHEMA brushes modified with pentafluorobenzoyl chloride .

Preparation Methods

Acylation of 4-Methylpyridine

  • Friedel-Crafts Acylation: The pentafluorobenzoyl group can be introduced onto 4-methylpyridine via electrophilic aromatic substitution using pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This typically yields 3-acylated products due to the directing effects of the methyl and nitrogen substituents on the pyridine ring.

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or nitrobenzene
    • Temperature: 0 to 25 °C initially, then warming to reflux
    • Catalyst: AlCl3 or FeCl3
    • Work-up: Quenching with water, extraction, and purification by recrystallization or chromatography

Metal-Catalyzed Cross-Coupling Approaches

  • Copper-Catalyzed Aerobic Coupling: Analogous to Cu(OTf)2-catalyzed synthesis of arylpyridines, pentafluorobenzoyl derivatives can be coupled to pyridine rings under aerobic conditions with suitable amine or ketone precursors.

  • Rhodium(III)-Catalyzed C-H Activation: Rhodium-catalyzed direct C-H functionalization of pyridine derivatives with pentafluorobenzoyl precursors could provide a one-step route to 3-acylated pyridines.

Multistep Synthesis via Pyridine Precursors

  • Starting from 4-methyl-3-pyridyl intermediates, the pentafluorobenzoyl group can be introduced through nucleophilic substitution or acylation steps.

  • Protection and deprotection strategies may be employed to ensure selective functionalization at the 3-position.

Reaction Optimization and Purification

  • Purification Methods: After synthesis, purification is typically achieved by liquid-liquid extraction, washing with aqueous sodium bicarbonate to remove acidic impurities, followed by chromatographic techniques or recrystallization.

  • Yield and Selectivity: Reaction parameters such as temperature, solvent, catalyst loading, and reaction time are optimized to maximize yield and regioselectivity for the 3-position acylation.

  • Example Purification Protocol: As described in a related patent, after acylation, the reaction mixture is cooled, extracted with dichloromethane, washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to isolate the product.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Friedel-Crafts Acylation 4-Methylpyridine, pentafluorobenzoyl chloride, AlCl3, DCM Simple, direct acylation Requires Lewis acid, possible polyacylation
Copper-Catalyzed Coupling Cu(OTf)2, ethanol, oxygen atmosphere Mild conditions, aerobic Moderate yields, longer reaction times
Rhodium(III)-Catalyzed C-H Activation Rh(III) catalyst, pentafluorobenzoyl precursor One-step, regioselective Expensive catalyst, specialized conditions
Multistep Synthesis via Protected Intermediates Pyridine derivatives, acylation agents, protecting groups High selectivity More steps, complex purification

Research Findings and Considerations

  • Regioselectivity: The 3-position on the pyridine ring is favored for acylation due to electronic effects of the nitrogen and methyl substituent.

  • Fluorinated Acyl Groups: Pentafluorobenzoyl groups increase electrophilicity and may require milder conditions to avoid side reactions.

  • Environmental and Safety Aspects: Use of green solvents and catalysts is encouraged to reduce environmental impact. Microwave and ultrasound-assisted methods offer potential advantages for scale-up.

  • Patent Literature: Patents describe related processes for pyridine derivatives involving acylation and substitution reactions with fluorinated benzoyl groups, emphasizing careful control of reaction parameters and purification steps.

Q & A

Q. What synthetic methodologies are effective for constructing the 4-methyl-3-(pentafluorobenzoyl)pyridine scaffold?

The Liebeskind pyridine synthesis is a robust approach, involving C–N bond formation followed by oxidative π-electrocyclization. For example, reacting a pentafluorobenzoyl oxime with vinyl boronic acids (e.g., 7-1) or β-stannyl enones (e.g., 7-3) yields the pyridine core in moderate yields (21–24%) . Optimization requires careful selection of coupling partners: stannyl enones may offer better regioselectivity, while boronic acids simplify precursor synthesis. Reaction conditions (e.g., temperature, solvent polarity) should be tailored to minimize side reactions like retro-aldol decomposition, which occurs with sterically hindered substrates .

Q. How can gas chromatography/mass spectrometry (GC/MS) be optimized for analyzing derivatives of this compound?

Pentafluorobenzoyl (PFB) derivatization enhances detection sensitivity in GC/electron capture negative ion chemical ionization-MS (ECNICI-MS). Key steps include:

  • Derivatization : React fatty alcohols or amines with pentafluorobenzoyl chloride in dichloromethane with pyridine as a catalyst (24 hours, room temperature) to form stable PFB esters .
  • Column selection : Use a mid-polarity column (e.g., DB-17MS) to resolve structurally similar analogs.
  • Ionization parameters : Set electron energy to 70 eV and monitor for [M−PFB]⁻ ions to improve specificity .

Q. What crystallographic techniques resolve structural ambiguities in fluorinated pyridine derivatives?

Single-crystal X-ray diffraction is critical. For this compound analogs:

  • Disorder modeling : Address rotational disorder in pentafluorophenyl groups using occupancy refinement (major component: 0.773) .
  • Dihedral angles : Measure angles between pyridine and fluorinated substituents (e.g., 63.64° between perfluorophenyl groups) to assess steric effects .
  • Intermolecular interactions : Identify short C–H⋯O/N contacts (<3.0 Å) to explain packing motifs .

Advanced Research Questions

Q. How do competing reaction pathways impact the regioselectivity of pyridine functionalization?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-deficient systems : The pentafluorobenzoyl group directs electrophilic substitution to the 4-methylpyridine’s α-position via inductive effects.
  • Coupling partners : Vinyl boronic acids favor C–C bond formation at the less hindered site, while stannyl enones may undergo competing β-hydride elimination, reducing yields .
  • Steric maps : Computational modeling (e.g., DFT) can predict reactivity by mapping Fukui indices for nucleophilic/electrophilic sites .

Q. What strategies address low yields in multi-step syntheses of fluorinated pyridines?

  • Intermediate stabilization : Protect reactive amines with trifluoroacetyl groups during coupling steps to prevent side reactions .
  • Catalyst screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .
  • Workup optimization : Use pH-controlled extraction (e.g., ammonium acetate buffer at pH 6.5) to isolate intermediates without decomposition .

Q. How do intermolecular interactions in the solid state affect material properties?

  • Crystal engineering : Fluorine’s high electronegativity drives C–F⋯H–C interactions, stabilizing specific conformations. For example, C–H⋯O/N contacts (<2.8 Å) in fluorinated imides enhance thermal stability .
  • Disorder analysis : Variable-temperature XRD can distinguish static vs. dynamic disorder in pentafluorophenyl groups, informing solubility predictions .

Q. What mechanistic insights explain contradictions in reaction outcomes across similar substrates?

  • Steric vs. electronic effects : Bulky substituents (e.g., methyl groups) hinder π-stacking in transition states, lowering yields, while electron-withdrawing pentafluorobenzoyl groups accelerate cyclization .
  • Byproduct profiling : Use LC-MS to identify intermediates (e.g., deacetylated species) in failed reactions, guiding condition adjustments .

Methodological Considerations Table

Challenge Recommended Technique Key Parameters Reference
Low synthetic yieldsLiebeskind pyridine synthesisβ-Stannyl enones, 23–24% yield
Structural disorderSingle-crystal XRDOccupancy refinement, R factor <0.069
Detection sensitivityPFB derivatization + GC/ECNICI-MSMonitor [M−PFB]⁻ ions, LOD ~0.1 ng/µL
Regioselectivity predictionDFT-based Fukui index analysisElectron density maps at B3LYP/6-31G* level

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-3-(pentafluorobenzoyl)pyridine
Reactant of Route 2
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4-Methyl-3-(pentafluorobenzoyl)pyridine

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